molecular formula C19H24N2O5S B8517353 tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate

tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate

Cat. No.: B8517353
M. Wt: 392.5 g/mol
InChI Key: WFKAYBILVBRHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, a benzylsulfonylamino group, and a 2-oxopyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-oxopyridinyl intermediate, which is then functionalized with a benzylsulfonylamino group. The final step involves the esterification of the intermediate with tert-butyl bromoacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate involves its interaction with specific molecular targets. The benzylsulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The 2-oxopyridinyl moiety may also play a role in binding to biological macromolecules, affecting their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[3-(methylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate
  • Tert-butyl 2-[3-(ethylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate
  • Tert-butyl 2-[3-(propylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate

Uniqueness

Tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate is unique due to the presence of the benzylsulfonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications .

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C19H24N2O5S/c1-14-10-11-16(18(23)21(14)12-17(22)26-19(2,3)4)20-27(24,25)13-15-8-6-5-7-9-15/h5-11,20H,12-13H2,1-4H3

InChI Key

WFKAYBILVBRHDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1CC(=O)OC(C)(C)C)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone (960 mg, 4.0 mmol), as prepared in the preceding step, and N-methylmorpholine (840 μL, 8.0 mmol) in methylene chloride (40 mL) was added α-toluenesulfonyl chloride (765 mg, 4.0 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 1 h. Additional methylene chloride (50 mL) was added. The resulting methylene chloride solution was washed with saturated NaHCO3 (2×50 mL), 10% citric acid (3×50 mL) and brine (50 mL), and dried over Na2SO4. The solvent was concentrated to give a solid which was washed with ethyl acetate/hexane (1:2, 60 mL) to give the title compound as a white solid (1.4 g, 89%). 1H-NMR (300 MHz, CDCl3) δ7.35 (d, J=7.5 Hz, 1H), 7.31 (m, 5H), 7.20 (s, 1H), 6.02 (d, J=7.4 Hz, 1H), 4.75 (s, 2H), 4.31 (s, 2H), 2.27 (s, 3H), 1.51 (s, 9H).
Name
3-amino-6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
840 μL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
765 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

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Name
Cc1ccc(N)c(=O)n1CC(=O)OC(C)(C)C
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Synthesis routes and methods III

Procedure details

Collidine (0.59 mL, 4.5 mmole) was added in one portion to a stirred solution of the compound of Example 94 (0.89 g, 3.7 mmole) and benzylsulfonyl chloride (0.86 g, 4.5 mmole) in acetonitrile (20 ml) cooled in an ice bath. The solution was stirred for 5 minutes at 0° C., followed by 45 minutes at room temperature. The reaction mixture was quenched with water, then diluted with ethyl acetate (100 mL), washed with 3% HCl (until aqueous layer was pH 1), and brine, dried over magnesium sulfate, and the solvent was removed. The residue was dissolved in methanol, concentrated to a volume of approximately 3 mL, and the product was precipitated with the addition of diethyl ether. The precipitate was filtered to give 0.67 g of the title compound. The filtrate was concentrated and chromatographed on flash silica gel using 20 to 67% ethyl acetate hexanes as eluent. An additional 0.20 g of the title compound was recovered. A total of 0.87 g of the title compound (59% yield) was recovered. Rf=0.29 (silica gel, 33% ethyl acetate/hexanes).
Quantity
0.59 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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